[1-(4-Fluorophenyl)ethylidene](methoxy)amine
Overview
Description
“1-(4-Fluorophenyl)ethylideneamine” is a chemical compound with the CAS Number: 799774-89-3 . It has a molecular weight of 167.18 . The IUPAC name for this compound is N-(1-(4-fluorophenyl)vinyl)-O-methylhydroxylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6,11H,1H2,2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“1-(4-Fluorophenyl)ethylideneamine” is a liquid at room temperature . The compound is stored at room temperature and it is shipped at normal temperature .Scientific Research Applications
Binding Affinities in Monoamine Transporters
- Research Application : A study designed and synthesized a series of compounds, including analogs of 1-(4-Fluorophenyl)ethylideneamine, to test their binding affinities to the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These compounds demonstrated high binding affinities, particularly for the DAT, suggesting potential application in neuroscience and pharmacology research (Greiner et al., 2006).
Hydrogenation of Imines
- Research Application : Another study investigated the hydrogenation of imines, including benzyl-[1-phenyl-ethylidene]-amine, a compound structurally similar to 1-(4-Fluorophenyl)ethylideneamine. This research supports an ionic mechanism in the hydrogenation process, which is crucial for understanding chemical reactions in synthetic chemistry (Åberg et al., 2006).
Ligands for Dopamine Transporter
- Research Application : Piperidine analogues of 1-(4-Fluorophenyl)ethylideneamine were examined for their ability to bind to various transporters, such as the dopamine transporter (DAT). This study provides insights into the structure-activity relationship of these compounds, useful in drug discovery and neuropharmacology (Prisinzano et al., 2002).
Inhibition of Melanin Production
- Research Application : Research on analogs of 1-(4-Fluorophenyl)ethylideneamine, such as (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, demonstrated potential as inhibitors of melanin biosynthesis. This suggests a possible application in dermatology and cosmetology (Choi et al., 2002).
Fluorescent Labeling Reagents
- Research Application : Certain derivatives of 1-(4-Fluorophenyl)ethylideneamine have been synthesized for use as fluorescent labeling reagents in biomedical analysis, demonstrating the compound's utility in biochemistry and molecular biology (Hirano et al., 2004).
Alkylating Activity and Protolytic Properties
- Research Application : Studies on the alkylating activity and protolytic properties of compounds related to 1-(4-Fluorophenyl)ethylideneamine contribute to our understanding of organic chemistry and pharmaceuticals. This is critical for drug design and synthesis (Budzisz et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-methoxyethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZHOFHKMIDHY-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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